molecular formula C8H11ClFNO B13484617 [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride

[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride

Cat. No.: B13484617
M. Wt: 191.63 g/mol
InChI Key: GDPGAKMQUJINMN-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride: is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Reduction: The resulting intermediate is then reduced to form the desired aminomethyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The alcohol group in [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of [4-(Aminomethyl)-3-fluorophenyl]methanal or [4-(Aminomethyl)-3-fluorophenyl]methanoic acid.

    Reduction: Formation of [4-(Aminomethyl)-3-fluorophenyl]methane.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological disorders.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

    [4-(Aminomethyl)phenyl]methanol hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.

    [4-(Aminomethyl)-3-chlorophenyl]methanol hydrochloride: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

Uniqueness: The presence of the fluorine atom in [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.

Properties

Molecular Formula

C8H11ClFNO

Molecular Weight

191.63 g/mol

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]methanol;hydrochloride

InChI

InChI=1S/C8H10FNO.ClH/c9-8-3-6(5-11)1-2-7(8)4-10;/h1-3,11H,4-5,10H2;1H

InChI Key

GDPGAKMQUJINMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)F)CN.Cl

Origin of Product

United States

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